molecular formula C10H13NO2 B1463787 9-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 1083273-82-8

9-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No. B1463787
CAS RN: 1083273-82-8
M. Wt: 179.22 g/mol
InChI Key: MMGSSGIIFHIFJD-UHFFFAOYSA-N
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Description

“9-Methoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine” is a chemical compound with the molecular formula C10H13NO2 . It’s a versatile compound with potential in scientific research.


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzoxazepine core, which is a seven-membered ring containing one nitrogen and one oxygen atom, fused to a benzene ring . The “9-Methoxy” prefix indicates the presence of a methoxy (–OCH3) group attached to the ninth carbon of the benzoxazepine structure .


Physical And Chemical Properties Analysis

The physical form of “this compound” is liquid . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Structural Studies

A series of benzimidazole-tethered oxazepine heterocyclic hybrids, including variants of tetrahydrobenzo[f][1,4]oxazepine, were synthesized and analyzed. The study involved spectroscopic, X-ray diffraction, and DFT studies to understand the molecular structure, charge distribution, and regions of electrophilic and nucleophilic reactivity. Additionally, the potential of these compounds for nonlinear optical (NLO) applications was investigated, with specific compounds identified as promising candidates (Almansour et al., 2016).

Diastereoselective Synthesis

The convergent transformation of salicylaldehydes and protected 1,2-amino alcohols into a series of 2,3-dihydrobenzo[f][1,4]oxazepines was reported. This method involves an Ugi–Joullie multicomponent reaction with noted long-range diastereoselectivity, enabling the diastereoselective preparation of drug-like tetrahydrobenzo[f][1,4]oxazepines (Banfi et al., 2013).

Derivative Synthesis and Application

The synthesis of dibenzo[d,f][1,3]oxazepine derivatives from 2′-amino-2-hydroxybiphenyl and isothiocyanates via iodine-mediated cyclodesulfurization was reported. This approach led to the creation of novel compounds with a 7-membered heterocycle structure and potential applications as biologically active substances (Murata et al., 2021).

properties

IUPAC Name

9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-12-9-4-2-3-8-7-11-5-6-13-10(8)9/h2-4,11H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGSSGIIFHIFJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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